molecular formula C15H15N3O4S3 B2450674 methyl 3-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034453-18-2

methyl 3-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2450674
CAS No.: 2034453-18-2
M. Wt: 397.48
InChI Key: LDJAXRWTAROHST-UHFFFAOYSA-N
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Description

Methyl 3-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique electronic properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the 1H-pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Thiophene Ring Functionalization: The thiophene ring is functionalized through electrophilic substitution reactions, often using halogenation followed by nucleophilic substitution to introduce the desired substituents.

    Coupling Reactions: The pyrazole and thiophene moieties are coupled using a linker, typically through a nucleophilic substitution reaction involving an alkyl halide.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring or the sulfamoyl group, potentially leading to the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiophene and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the pyrazole ring can produce pyrazolidines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, thiophene derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be investigated for similar activities, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential as a drug candidate can be explored due to its structural similarity to known bioactive molecules. It may serve as a lead compound in drug discovery programs targeting various diseases.

Industry

Industrially, thiophene derivatives are used in the production of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials. This compound could find applications in these areas due to its electronic properties.

Mechanism of Action

The mechanism of action of methyl 3-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring and carboxylate group but differ in their substituents.

    Pyrazole derivatives: Compounds with the pyrazole ring system, which are known for their diverse biological activities.

    Sulfamoyl derivatives: These compounds contain the sulfamoyl group, which is important for their biological activity.

Uniqueness

Methyl 3-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is unique due to the combination of its structural features, which confer specific electronic and steric properties. This uniqueness can lead to distinct biological activities and applications in various fields.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in scientific and industrial contexts.

Properties

IUPAC Name

methyl 3-[2-(3-thiophen-3-ylpyrazol-1-yl)ethylsulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S3/c1-22-15(19)14-13(4-9-24-14)25(20,21)16-5-7-18-6-2-12(17-18)11-3-8-23-10-11/h2-4,6,8-10,16H,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJAXRWTAROHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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